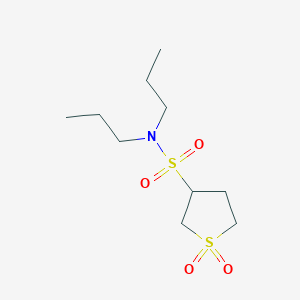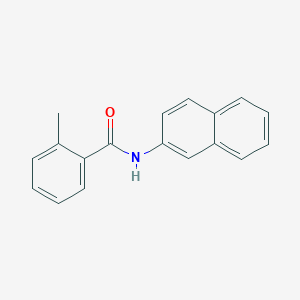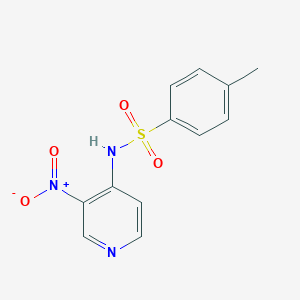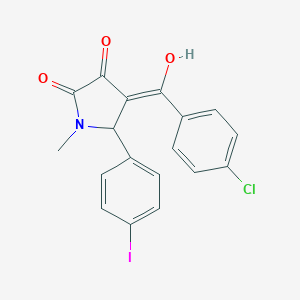
N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DPTS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DPTS is a highly versatile compound that has been used in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of DPTS is primarily mediated through its interaction with the GABA-A receptor. DPTS binds to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPTS are primarily mediated through its interaction with the GABA-A receptor. DPTS has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, which are mediated through its ability to enhance the inhibitory effects of GABA on neuronal activity. DPTS has also been shown to have anxiolytic and sedative effects, which are mediated through its interaction with the benzodiazepine site on the GABA-A receptor.
実験室実験の利点と制限
One of the main advantages of using DPTS in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows researchers to study the role of inhibitory neurotransmission in various neurological disorders with a high degree of specificity. However, one of the limitations of using DPTS in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DPTS. One potential area of research is the development of new drugs based on the structure of DPTS for the treatment of various neurological disorders. Another potential area of research is the development of new methods for the synthesis and purification of DPTS to improve its solubility and purity for use in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of DPTS and its potential applications in various research fields.
合成法
The synthesis of DPTS involves the reaction of thiophene-2-sulfonamide with 1,3-propanedithiol in the presence of a catalyst. The reaction yields DPTS as a white crystalline solid with a melting point of 173-175°C. The purity of DPTS can be further enhanced through recrystallization and purification steps.
科学的研究の応用
DPTS has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPTS is in neuroscience research. DPTS has been shown to be a potent and selective blocker of the GABA-A receptor, which is a key mediator of inhibitory neurotransmission in the brain. By blocking the GABA-A receptor, DPTS can be used to study the role of inhibitory neurotransmission in various neurological disorders, including epilepsy, anxiety, and depression.
In addition to its applications in neuroscience research, DPTS has also been studied for its potential applications in pharmacology and medicinal chemistry. DPTS has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
製品名 |
N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
分子式 |
C10H21NO4S2 |
分子量 |
283.4 g/mol |
IUPAC名 |
1,1-dioxo-N,N-dipropylthiolane-3-sulfonamide |
InChI |
InChI=1S/C10H21NO4S2/c1-3-6-11(7-4-2)17(14,15)10-5-8-16(12,13)9-10/h10H,3-9H2,1-2H3 |
InChIキー |
ARDJPBBVVZZFHY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)

